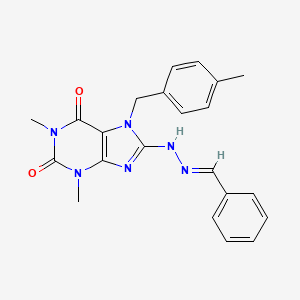![molecular formula C25H26ClN7O2 B2823533 (4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920369-52-4](/img/structure/B2823533.png)
(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains several functional groups and rings, including a butoxyphenyl group, a triazolopyrimidinyl group, a piperazinyl group, and a methanone group . This compound is likely to be a part of a larger class of compounds known as triazoles .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazole ring could be formed using a variety of methods, including the reaction of an azide with an alkyne . The piperazine ring could be formed through a reaction involving a diamine . The specific details of the synthesis would depend on the exact starting materials and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms . The piperazine ring is a six-membered ring containing two nitrogen atoms and four carbon atoms . The butoxyphenyl and chlorophenyl groups are aromatic rings with additional functional groups attached .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the nitrogen atoms in the triazole and piperazine rings could act as nucleophiles in reactions with electrophiles .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Researchers have synthesized a range of compounds including triazole and pyrimidine derivatives, focusing on their potential antimicrobial activities. For example, a study detailed the synthesis of novel 1,2,4-triazole derivatives, highlighting their process and evaluating their antimicrobial efficacy against various microorganisms, showing that some compounds possess moderate to good activities (Bektaş et al., 2007). Another research synthesized pyrimidine derivatives, aiming to explore their antimicrobial potential, which also revealed varied antimicrobial properties among the synthesized compounds (El-Agrody et al., 2001).
Anticancer Studies
The potential anticancer activities of related chemical structures have been a subject of investigation. For instance, a study explored the synthesis of piperazine methanone derivatives, with some showing promising in vitro anticancer activity against specific cancer cell lines, including human breast cancer cells, demonstrating the relevance of these chemical structures in the search for new anticancer agents (Mallikarjuna et al., 2014).
Analytical Determination and Bioactivity
A novel T-type calcium channel blocker, closely related to the compound of interest, was synthesized and assessed for its bioactivity, including pain relief and analgesic properties in animal models. A specific liquid chromatography-mass spectrometry method was developed to determine its concentration in rat plasma, showcasing the compound's potential therapeutic applications (Noh et al., 2011).
Orientations Futures
Future research could focus on further exploring the biological activity of this compound and related compounds. This could include testing the compound against a variety of biological targets, studying its mechanism of action, and optimizing its structure for improved activity and reduced toxicity . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of the synthesis of this compound .
Propriétés
IUPAC Name |
(4-butoxyphenyl)-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN7O2/c1-2-3-16-35-21-10-4-18(5-11-21)25(34)32-14-12-31(13-15-32)23-22-24(28-17-27-23)33(30-29-22)20-8-6-19(26)7-9-20/h4-11,17H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJSBFQCKLYOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-butoxyphenyl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

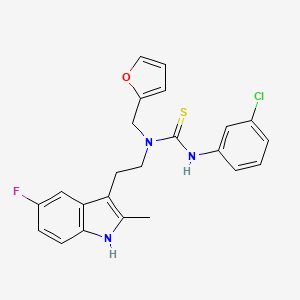
![1-(3,5-Difluorophenyl)-2,2,2-trifluoroethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823452.png)
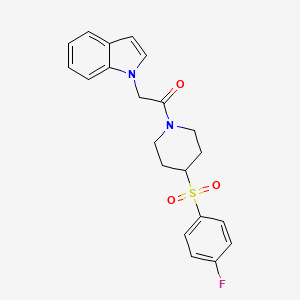
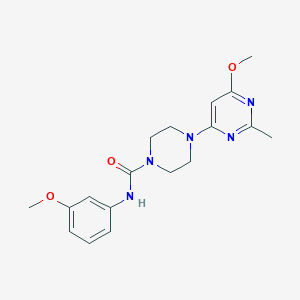
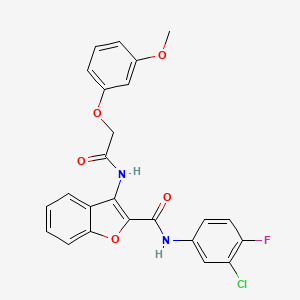
![8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B2823458.png)
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
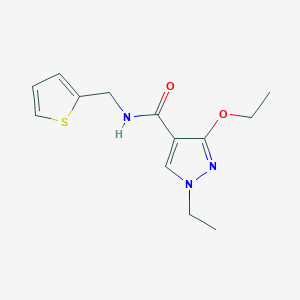
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
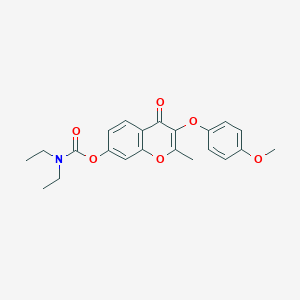
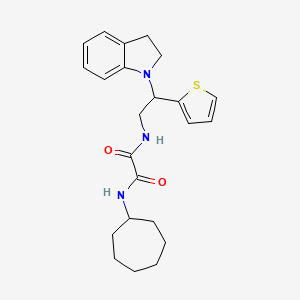
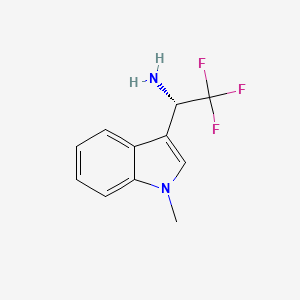
![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
